Deshydroxy Amino Ticagrelor Acetonide
Description
Contextualization as a Synthetic Intermediate and Impurity of Ticagrelor
Deshydroxy Amino Ticagrelor Acetonide emerges during the multi-step synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist used to prevent thrombotic events. In several documented synthetic pathways for Ticagrelor, this compound serves as a key intermediate. rasayanjournal.co.inchemicalbook.com Its formation is a deliberate step in building the complex molecular architecture of the final active pharmaceutical ingredient (API).
However, this compound is also recognized as a process-related impurity in the manufacturing of Ticagrelor. researchgate.netresearchgate.net The presence of impurities in pharmaceutical products is a critical quality attribute that is closely monitored and controlled, as they can potentially impact the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.05% or higher. researchgate.net
Rationale for Dedicated Academic Inquiry into this compound
The dedicated academic and industrial inquiry into this compound is driven by several key factors. Primarily, as a known impurity of Ticagrelor, its thorough investigation is a regulatory requirement to ensure the quality and safety of the medication. researchgate.net Understanding the formation, isolation, and characterization of such impurities is a fundamental aspect of pharmaceutical development.
Structural Relationship to Ticagrelor and Key Structural Features
This compound shares a significant portion of its molecular framework with Ticagrelor, which is evident from a comparison of their chemical structures. The core of both molecules consists of a triazolo[4,5-d]pyrimidine scaffold.
The key structural features of this compound include:
A triazolo[4,5-d]pyrimidine core.
A propylthio group attached to the pyrimidine (B1678525) ring.
A (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group.
A cyclopentane (B165970) ring system, which is protected by an acetonide group (a dimethyl ketal of a diol). This acetonide protecting group is a key differentiator from Ticagrelor.
An aminoethoxy side chain attached to the cyclopentane ring.
The primary structural difference between this compound and Ticagrelor lies in the cyclopentane portion of the molecule. In this compound, the diol functional group on the cyclopentane ring is protected by an acetonide group. researchgate.netlgcstandards.com The final step in the synthesis of Ticagrelor typically involves the deprotection of this acetonide group to reveal the 1,2-diol moiety. chemicalbook.com
| Feature | This compound | Ticagrelor |
|---|---|---|
| Cyclopentane Diol | Protected as Acetonide | Free Diol |
| Core Structure | Triazolo[4,5-d]pyrimidine with propylthio and difluorophenylcyclopropylamino substituents |
Scope and Objectives of Academic Research on the Chemical Compound
Academic and industrial research on this compound is primarily focused on analytical chemistry and process optimization. The main objectives of this research include:
Development and Validation of Analytical Methods: A significant portion of research is dedicated to establishing sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this compound in both the drug substance and intermediates. nih.govresearchgate.net These methods are crucial for quality control and for monitoring the progress of the synthesis.
Impurity Profiling and Characterization: Research focuses on the comprehensive impurity profiling of Ticagrelor to identify and characterize all potential process-related impurities, including this compound. researchgate.net This involves the isolation of the impurity and its structural elucidation using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. researchgate.net
Optimization of Synthetic Processes: A key objective is to understand the mechanism of formation of this compound and other impurities to optimize the synthetic route for Ticagrelor. This includes investigating the impact of different reagents, solvents, and reaction conditions on the purity of the final product. rasayanjournal.co.inresearchgate.net The goal is to maximize the yield of Ticagrelor while minimizing the levels of all impurities.
Synthesis of Reference Standards: The synthesis and purification of high-purity this compound are necessary to serve as a reference standard for analytical purposes. lgcstandards.com These reference standards are essential for the accurate quantification of the impurity in Ticagrelor samples.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| This compound | 3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d] medkoo.comdioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine | 1902184-01-3 chemicalregister.comechochemical.com | C26H33F2N7O3S lgcstandards.com | 561.65 g/mol |
| Ticagrelor | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H- rasayanjournal.co.inmedkoo.comtriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | 274693-27-5 | C23H28F2N6O4S | 522.57 g/mol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33F2N7O3S |
|---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
3-[(3aR,4S,6R,6aS)-4-(2-aminoethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C26H33F2N7O3S/c1-4-9-39-25-31-23(30-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(32-25)35(34-33-20)18-12-19(36-8-7-29)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22H,4,7-9,11-12,29H2,1-3H3,(H,30,31,32)/t14-,17+,18+,19-,21-,22+/m0/s1 |
InChI Key |
NMINGIFURSBTRY-FYEBJQQMSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCN)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCN)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Comprehensive Synthetic Pathways to Deshydroxy Amino Ticagrelor Acetonide
The synthesis of this compound is a multi-step process that builds upon the established chemistry for creating the core triazolo[4,5-d]pyrimidine structure and the functionalized cyclopentane (B165970) ring, both of which are characteristic features of Ticagrelor and its analogues.
The construction of the target molecule begins with the synthesis of two key precursors: a substituted pyrimidine (B1678525) derivative and a chiral cyclopentylamine derivative.
Pyrimidine Precursor: The synthesis often starts from simple materials like thiobarbituric acid or diethyl malonate. uliege.be A common pathway involves the following transformations:
Alkylation and Nitration: Thiobarbituric acid is first alkylated, for example with a propyl group, and then nitrated using nitric acid in glacial acetic acid to yield a 5-nitro-substituted derivative. uliege.be
Chlorination: The resulting nitro compound is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce a dichlorinated pyrimidine, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. uliege.berasayanjournal.co.in
Reduction: The nitro group of the dichlorinated pyrimidine is subsequently reduced to an amine, typically using a reducing agent like iron powder in acetic acid, to furnish the crucial 5-amino-4,6-dichloropyrimidine intermediate. uliege.benih.govcore.ac.uk
Cyclopentane Precursor: The chiral cyclopentane moiety is another critical starting material, with its stereochemistry being pivotal for the final compound's activity. The synthesis of this precursor, often referred to as (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] uliege.beorganic-chemistry.orgdioxol-4-ol, requires careful stereoselective reactions. researchgate.net The tartrate salt of this carbocyclic amine is a key starting material for Ticagrelor synthesis, and its isomeric purity is essential. researchgate.net
A general scheme for precursor preparation is outlined below:
Table 1: Key Precursor Synthetic Steps| Step | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| Pyrimidine Synthesis | |||
| 1 | Thiobarbituric Acid | 1. Propyl halide, KOH, H₂O2. Nitric acid, acetic acid | 5-nitro-2-(propylthio)pyrimidine-4,6-diol |
| 2 | 5-nitro-2-(propylthio)pyrimidine-4,6-diol | POCl₃, 2,6-lutidine | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine |
| 3 | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Iron powder, acetic acid, methanol | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine |
| Cyclopentane Synthesis |
The assembly of this compound involves the condensation of the pyrimidine and cyclopentane precursors, followed by the formation of the triazole ring.
Condensation: The first major step is the nucleophilic substitution reaction between the 5-amino-4,6-dichloropyrimidine derivative and the chiral aminocyclopentane precursor. One of the chloro groups on the pyrimidine ring is displaced by the amino group of the cyclopentane derivative. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). rasayanjournal.co.innih.gov Optimization of this step is crucial to avoid the formation of dimer impurities where both chloro groups react.
Triazole Ring Formation (Diazotization): The resulting diamine intermediate undergoes diazotization followed by cyclization to form the triazolo[4,5-d]pyrimidine core. This is a critical step where the 1,2,3-triazole ring is constructed. The reaction is typically performed by treating the intermediate with a source of nitrous acid, such as sodium nitrite in acetic acid and water, at low temperatures (0-5°C). uliege.begoogleapis.com An alternative, safer reagent that has been developed is a resin-bound nitrite ("Resin-NO₂"), which facilitates a cleaner reaction and simpler work-up. nih.gov
The product of this sequence is a key intermediate, 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol, which is a direct precursor to Ticagrelor. "this compound" would be a related structure where the 2-hydroxyethoxy side-chain is absent and a different amine is attached at the 7-position of the triazolopyrimidine core.
The biological activity of Ticagrelor and its analogues is highly dependent on their specific stereochemistry. Therefore, maintaining stereochemical integrity throughout the synthesis is paramount.
Stereochemistry: The desired stereoisomer of Ticagrelor is (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H- uliege.beorganic-chemistry.orgnih.gov-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-cyclopentane-1,2-diol. google.com This specific configuration originates from the chiral precursors. The synthesis of the cyclopentylamine intermediate is designed to produce the correct cis-diol and trans-amine configuration. researchgate.net The use of chiral starting materials and stereoselective reactions ensures that the final product has the correct absolute stereochemistry.
Regioselectivity: During the synthesis, regioselectivity is crucial, particularly in the substitution reactions on the pyrimidine and triazolopyrimidine rings. The chlorine atom at the 7-position of the triazolo[4,5-d]pyrimidine system is more susceptible to nucleophilic substitution than the one at the 5-position, likely due to the electronic influence of the adjacent triazole ring. uliege.be This allows for the selective introduction of the desired amine side chain at the 7-position.
Protecting groups are essential tools in the synthesis of complex molecules like Ticagrelor analogues to prevent unwanted side reactions. The acetonide group is a common choice for the protection of 1,2- and 1,3-diols. wikipedia.org
Acetonide Formation: The diol on the cyclopentane ring is typically protected as an acetonide (an isopropylidene ketal). pearson.com This is achieved by reacting the diol with acetone or a reagent like 2,2-dimethoxypropane in the presence of an acid catalyst, such as camphorsulfonic acid or p-toluenesulfonic acid. bates.edusynarchive.com This protection strategy increases the lipophilicity of the intermediate and shields the hydroxyl groups from reacting in subsequent steps. wikipedia.org The general mechanism involves the acid-catalyzed formation of a hemiacetal, followed by an intramolecular reaction of the second hydroxyl group to form the cyclic ketal. pearson.combates.edu
Acetonide Deprotection: The final step in the synthesis of many Ticagrelor analogues is the removal of the acetonide protecting group to reveal the free diol. uliege.be This is typically accomplished by hydrolysis using aqueous acid. wikipedia.org Common conditions include treatment with hydrochloric acid in a solvent mixture like dichloromethane/water or methanol, or using trifluoroacetic acid. nih.govsynarchive.com The reaction proceeds by protonation of one of the ketal oxygens, followed by ring opening and subsequent hydrolysis to yield the diol and acetone. bates.edu
Table 2: Acetonide Protection and Deprotection Conditions
| Process | Reagents | Solvents | Typical Conditions |
|---|---|---|---|
| Protection | Acetone or 2,2-Dimethoxypropane, Acid Catalyst (e.g., CSA, TsOH) | Dichloromethane (DCM), DMF | Room Temperature |
| Deprotection | Aqueous Acid (e.g., HCl, TFA) | Methanol, THF, DCM/H₂O | 0°C to Room Temperature |
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives is driven by the need to explore the structure-activity relationship (SAR) and to develop compounds with improved pharmacological profiles.
The design of new P2Y12 receptor inhibitors based on the Ticagrelor scaffold is guided by several key principles of medicinal chemistry. researchgate.netnih.gov
Improving Pharmacokinetic Properties: A primary goal for creating derivatives is to enhance pharmacokinetic properties, such as oral bioavailability, metabolic stability, and half-life, which could lead to a more favorable dosing profile. nih.gov Modifications are often made to the side chains attached to the triazolopyrimidine core.
Exploring Structure-Activity Relationships (SAR): By systematically modifying different parts of the molecule, chemists can understand which structural features are essential for binding to the P2Y12 receptor and for antiplatelet activity. nih.govnih.gov For example, various alkyl or aralkylamino groups can be introduced at the 7-position, or different alkylthio groups at the 5-position, to probe their impact on potency and selectivity. uliege.be
Simplifying Molecular Structure: Synthesizing structurally simplified analogues can lead to compounds that are easier and more cost-effective to manufacture while potentially retaining the desired biological activity. nih.gov This could involve replacing complex side chains with simpler ones.
Dissociating Biological Activities: In some cases, a parent drug may have multiple biological effects. For instance, Ticagrelor has been found to have antibacterial activity in addition to its antiplatelet effects. nih.gov Derivative synthesis can aim to create analogues where these activities are separated, leading to a more specific drug. nih.gov
Exploration of Novel Chemical Syntheses for Related Compounds
The synthesis of Ticagrelor and its derivatives has been a subject of extensive research, leading to various innovative methodologies. One common strategy involves the construction of the core triazolo[4,5-d]pyrimidine ring system and its subsequent elaboration.
A frequently employed intermediate in these syntheses is 2-[((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govgoogle.comdioxol-4-yl)oxy]ethanol, which shares structural similarities with this compound. The synthesis of this intermediate often starts from (1R,4S)-4-(benzyloxy)-cyclopent-2-en-1-ol. A multi-step process involving amidation, oxidation of the olefin, cyclization, a Hofmann rearrangement, and subsequent deprotection and etherification can be employed to yield the desired amino acetonide. google.com
Another approach to Ticagrelor analogs begins with thiobarbituric acid. uliege.be This method involves the alkylation of the starting material, followed by nitration and chlorination to form a dichloro-substituted intermediate. uliege.be Reduction of the nitro group then provides an amino-substituted compound. uliege.be This intermediate can then be further functionalized. A key step in forming the triazole ring is diazotization using sodium nitrite in acetic acid. uliege.be The final steps typically involve nucleophilic substitution reactions to introduce the desired side chains and deprotection of the acetonide group under acidic conditions to reveal the diol functionality of Ticagrelor. uliege.be
A novel patented method for preparing Ticagrelor and its intermediates utilizes a different synthetic pathway. google.com This process involves the cyclization of a 5-amino-1,4-di-substituted-1,2,3-triazole with a dialkyl carbonate to form a 9-substituted-2,6-dihydroxy-8-azapurine. google.com This intermediate then undergoes chlorination, amination with trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, and finally a propanethiolation reaction to yield Ticagrelor. google.com This route offers an alternative to building the core heterocyclic structure.
The following table summarizes various synthetic strategies for key intermediates related to this compound:
| Starting Material | Key Intermediates | Key Reactions | Reference |
| (1R,4S)-4-(benzyloxy)-cyclopent-2-en-1-ol | 2-[((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govgoogle.comdioxol-4-yl)oxy]ethanol | Amidation, Olefin Oxidation, Cyclization, Hofmann Rearrangement, Deprotection, Etherification | google.com |
| Thiobarbituric acid | 4,6-dichloro-substituted pyrimidine | Alkylation, Nitration, Chlorination, Reduction, Diazotization | uliege.be |
| 5-amino-1,4-di-substituted-1,2,3-triazole | 9-substituted-2,6-dichloro-8-azapurine | Cyclization, Chlorination, Amination, Propanethiolation | google.com |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. The synthesis of Ticagrelor and its intermediates, such as this compound, provides several opportunities for the application of these principles, focusing on solvent selection, waste minimization, and the development of sustainable catalysts.
Solvent Selection and Waste Minimization Strategies
The choice of solvents is a critical aspect of green chemistry as they often constitute the largest proportion of waste in a chemical process. In the synthesis of Ticagrelor, various solvents are employed, and efforts have been made to replace hazardous solvents with more environmentally benign alternatives. For instance, in the condensation of the pyrimidine amine derivative with the cyclopentyl derivative, ethylene glycol has been used. nih.gov Subsequent steps have utilized mixtures of water and acetonitrile, as well as dichloromethane (DCM). nih.gov While DCM is a common solvent, its environmental and health impacts are a concern, prompting research into greener alternatives.
Purification of the final product and intermediates is another area where solvent use can be optimized. A novel purification method for crude Ticagrelor has been identified using a mixture of methanol and water (1:2), which is a more environmentally friendly solvent system compared to many organic solvents. rasayanjournal.co.in
The following table highlights solvent choices in different steps of Ticagrelor synthesis and their green chemistry implications:
| Reaction Step | Solvents Used | Green Chemistry Considerations | Reference |
| Condensation | Ethylene Glycol | A higher boiling point alcohol, can be recycled. | nih.gov |
| Diazotization | Water/Acetonitrile | Water is a green solvent; acetonitrile is more toxic but biodegradable. | nih.gov |
| Nucleophilic Substitution | Acetonitrile | A common polar aprotic solvent; efforts to replace it are ongoing. | nih.gov |
| Deprotection | Dichloromethane (DCM) / Water | DCM is a halogenated solvent of concern; aqueous work-up is preferred. | nih.gov |
| Purification | Methanol/Water | A greener solvent mixture for crystallization. | rasayanjournal.co.in |
Catalyst Development for Sustainable Synthesis
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the synthesis of Ticagrelor, both chemical and biological catalysts are being explored to create more sustainable processes.
A significant advancement in the green synthesis of a key triazole intermediate of Ticagrelor is the use of a "Resin-NO₂" reagent for diazotization. nih.gov This solid-supported reagent is considered a green and safer alternative to traditional diazotizing agents like sodium nitrite in acetic acid, as it can be easily removed by filtration and potentially recycled, and the reaction can be performed in a water and acetonitrile mixture at room temperature, avoiding the formation of toxic gases. nih.gov The resin is prepared by treating Amberlyst A26 (hydroxide form) with a sodium nitrite solution. nih.gov
The reduction of double bonds is a common transformation in organic synthesis. While traditional methods often rely on heavy metal catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), these can be prone to poisoning by sulfur-containing compounds, which are present in the Ticagrelor structure. Alternative, more sustainable reduction methods are therefore of interest.
The use of biocatalysts, or enzymes, is another cornerstone of green chemistry, offering high selectivity and the ability to work under mild conditions. researchgate.net While specific applications of biocatalysts in the synthesis of this compound are not extensively documented, the broader field of pharmaceutical synthesis is seeing increased use of enzymes for stereoselective reactions, which could be applied to the chiral centers of the cyclopentane ring in Ticagrelor intermediates.
The following table provides an overview of catalyst development for sustainable synthesis in related processes:
| Reaction Type | Traditional Catalyst/Reagent | Green/Sustainable Alternative | Advantages | Reference |
| Diazotization | Sodium Nitrite / Acetic Acid | Resin-NO₂ | Solid-supported, safer, milder conditions, reduced toxic byproducts. | nih.gov |
| Reduction | Pd/C, PtO₂ | (Not specified for this compound) | Avoids catalyst poisoning by sulfur. | |
| Asymmetric Synthesis | Chiral auxiliaries | Biocatalysts (enzymes) | High stereoselectivity, mild reaction conditions, reduced waste. | researchgate.net |
Advanced Analytical Characterization in Research Settings
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of novel chemical entities. By examining the interaction of electromagnetic radiation with the molecule, researchers can piece together its atomic and molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ), signal intensity (integration), and splitting pattern (multiplicity) of each proton signal provide clues to its location and neighboring atoms. For Deshydroxy Amino Ticagrelor Acetonide, ¹H NMR would be used to confirm the presence of key functional groups, such as the protons on the cyclopropyl (B3062369) ring, the difluorophenyl group, the triazolopyrimidine core, and the acetonide protecting group.
¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shift of each signal indicates the type of carbon atom (e.g., aliphatic, aromatic, carbonyl). This would be essential for confirming the total number of carbon atoms and the presence of the various structural motifs within this compound.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms. COSY identifies proton-proton couplings, while HSQC correlates proton signals with their directly attached carbon atoms. These experiments are crucial for assembling the complete molecular structure and assigning the ¹H and ¹³C NMR spectra unambiguously.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H (amine), C-H (aliphatic and aromatic), C=N (in the heterocyclic rings), C-F (difluorophenyl group), and C-O (ether and acetonide) bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The triazolopyrimidine and difluorophenyl moieties in this compound would give rise to characteristic absorption maxima (λmax) in the UV region, which can be useful for quantitative analysis.
Table 3: Hypothetical IR and UV-Vis Data for this compound
| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
|---|---|---|
| IR | Data Not Available | Data Not Available |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed. For this compound (Molecular Formula: C₂₆H₃₃F₂N₇O₃S), HRMS would provide a highly accurate mass measurement that corresponds to its calculated theoretical mass, thereby confirming its elemental composition.
Table 4: HRMS Data for this compound
| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
|---|
Chromatographic Methodologies for Purity Profiling and Quantification in Research Samples
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in research samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. A typical HPLC method for a compound like this compound would involve:
Column Selection : A reversed-phase column, such as a C18 or C8, is commonly used for the separation of moderately polar to nonpolar compounds.
Mobile Phase Optimization : The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition and pH of the mobile phase are optimized to achieve good resolution between the main compound and any impurities.
Detection : A UV detector is often used, set at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectroscopy).
The developed HPLC method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure its suitability for quantitative analysis and purity assessment.
Table 5: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Data Not Available |
| Mobile Phase | Data Not Available |
| Flow Rate | Data Not Available |
| Detection Wavelength | Data Not Available |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC) is a technique used for the separation and analysis of volatile compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. However, GC could potentially be used for the analysis of volatile impurities or for the analysis of the compound after derivatization to a more volatile form. Such applications are less common for molecules of this nature and would require specific method development. At present, there is no information in the public domain regarding GC applications for this compound.
Chiral Chromatography for Enantiomeric Purity Assessment
The stereochemistry of this compound is critical, as it contains multiple chiral centers inherited from the Ticagrelor core structure. Enantiomeric purity is a key parameter, as different stereoisomers can have varied physiological effects. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying these stereoisomers.
In a research setting, methods are developed using chiral stationary phases (CSPs) that can selectively interact with the enantiomers, leading to differential retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of Ticagrelor and its isomers. epa.gov The mobile phase typically consists of a non-polar solvent like n-hexane mixed with an alcohol such as ethanol (B145695) or isopropanol, which acts as a polar modifier to fine-tune the separation. epa.gov Detection is usually achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, often around 255 nm. epa.govresearchgate.net The method's performance is validated by ensuring baseline separation between the desired enantiomer and any undesired stereoisomers, with resolution values typically greater than 1.5. epa.gov
| Parameter | Condition |
|---|---|
| Chromatographic Column | CHIRALPAK® IA (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol / Methanol (80:10:10, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
Hyphenated Techniques for Identification and Quantification in Complex Research Matrices
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. For this compound, these techniques are vital for identifying and quantifying process-related impurities and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Characterization
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification, characterization, and quantification of impurities in non-volatile compounds like this compound. The technique offers high sensitivity and selectivity, allowing for the detection of trace-level impurities. nih.govnih.gov
The process begins with chromatographic separation, typically using a reversed-phase C18 column. nih.govunige.ch A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid solution) and an organic solvent (such as acetonitrile or methanol) is employed to resolve the main compound from its impurities. nih.gov The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules. nih.gov The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of parent ions, providing structural information that is crucial for the definitive identification of unknown impurities. unige.chwalshmedicalmedia.com
| Impurity Name | Potential Origin | Expected [M+H]⁺ (m/z) |
|---|---|---|
| Ticagrelor Acetonide | Reaction of the corresponding diol with acetone | 562.63 |
| Des-propyl Ticagrelor Acetonide Analogue | Incomplete S-alkylation | 520.55 |
| Oxidized (Sulfoxide) Analogue | Oxidation of the propylthio group | 577.65 |
| Over-alkylated Analogue | Side reaction during alkylation | Varies |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
While LC-MS is preferred for non-volatile analytes, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of any volatile or semi-volatile degradation products or process impurities, such as residual solvents. Due to the low volatility and high polarity of this compound itself, direct analysis by GC-MS is generally not feasible without derivatization to increase its volatility. However, GC-MS is highly effective for identifying small molecules that may be present as a result of degradation or from the manufacturing process.
Characterization of Degradation Pathways of this compound (In Vitro/Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products that could form during storage. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and different pH levels (acidic, basic, and neutral). nih.govresearchgate.net
Identification of Degradation Products under Varied Stress Conditions
This compound is subjected to a range of stress conditions to induce degradation. The resulting mixtures are then analyzed, typically by a stability-indicating LC-MS method, to separate and identify the degradation products. nih.govwalshmedicalmedia.com The core structure, being similar to Ticagrelor, is susceptible to specific types of degradation. For instance, the acetonide group is labile under acidic conditions, leading to its hydrolysis to the corresponding diol. The propylthio group is prone to oxidation, forming the sulfoxide (B87167) and subsequently the sulfone under oxidative stress.
| Stress Condition | Potential Degradation Product | Plausible Degradation Pathway |
|---|---|---|
| Acidic (e.g., 0.1M HCl, 60°C) | Deshydroxy Amino Ticagrelor (Diol form) | Hydrolysis of the acetonide ketal |
| Basic (e.g., 0.1M NaOH, 60°C) | Minimal degradation expected, potential for hydrolysis | Base-catalyzed hydrolysis |
| Oxidative (e.g., 3% H₂O₂, RT) | Sulfoxide and Sulfone derivatives | Oxidation of the sulfide (B99878) group |
| Thermal (e.g., 80°C) | Various minor degradation products | Thermally induced decomposition |
| Photolytic (e.g., UV/Vis light) | Various minor degradation products | Photochemical reactions |
Elucidation of Chemical Degradation Mechanisms
Elucidating the chemical mechanisms behind the degradation provides a deeper understanding of the molecule's stability.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation pathway is the hydrolysis of the acetonide protecting group. The reaction is initiated by the protonation of one of the ether oxygens of the ketal, followed by nucleophilic attack by water, leading to the cleavage of the cyclic ketal and regeneration of the cis-diol on the cyclopentane (B165970) ring.
Oxidation: The sulfide moiety (-S-C₃H₇) is a known site for oxidation. In the presence of oxidizing agents like hydrogen peroxide, it can be oxidized first to a sulfoxide (-SO-C₃H₇) and then further to a sulfone (-SO₂-C₃H₇). This is a common degradation pathway for many sulfur-containing pharmaceuticals. nih.gov
N-Dealkylation: Although less common under mild conditions, cleavage of the bond between the cyclopropylamine (B47189) nitrogen and the triazolopyrimidine ring is a potential degradation pathway, especially under more forceful thermal or photolytic stress. nih.gov
By identifying these pathways, more stable storage conditions and formulations can be developed for related pharmaceutical products.
In Vitro Biotransformation and Metabolic Pathway Elucidation
Enzyme-Mediated In Vitro Metabolism of Deshydroxy Amino Ticagrelor Acetonide
In vitro systems, such as human liver microsomes and hepatocytes, are standard tools for investigating the metabolic pathways of drug candidates. These systems contain the primary enzymes responsible for drug metabolism.
The metabolism of Ticagrelor, and by extension its derivatives, is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Specifically, in vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the biotransformation of Ticagrelor. nih.govresearchgate.netpsu.edu The isoform CYP3A5 also contributes to this process, but to a lesser extent. nih.govnih.govresearchgate.net These enzymes are highly expressed in the liver and are responsible for metabolizing a vast number of clinically important drugs. herts.ac.uk The involvement of these specific isozymes suggests that the metabolic clearance of this compound would be susceptible to drug-drug interactions with strong inhibitors or inducers of CYP3A4/5. nih.govresearchgate.net While Ticagrelor itself shows some potential to inhibit CYP2C9 and induce CYP2B6 and CYP2C9, these effects are generally considered weak at therapeutic concentrations. nih.govresearchgate.net
The metabolic stability of a compound is a measure of its susceptibility to biotransformation. Studies on Ticagrelor in rat and human liver microsomes provide insight into its metabolic turnover. The process follows Michaelis-Menten kinetics, indicating a saturable enzymatic process. In rat liver microsomes, the formation of Ticagrelor's active metabolite, AR-C124910XX, was characterized by a Kₘ value of 32.2 µmol·L⁻¹ and a Vₘₐₓ of 149.0 pmol·min⁻¹·mg⁻¹ of protein. magtechjournal.com In human liver microsomes, the kinetic parameters for the formation of the two major metabolites were also determined, as detailed in the table below. nih.govresearchgate.net This data allows for the calculation of intrinsic clearance (CLᵢₙₜ), which reflects the efficiency of the metabolic process.
| Metabolite | Apparent Kₘ (μM) | Vₘₐₓ (pmol/min/mg) |
|---|---|---|
| AR-C124910XX (Active Metabolite) | 27.0 | 730 |
| AR-C133913XX (Inactive Metabolite) | 38.8 | 417 |
The biotransformation of Ticagrelor results in several metabolites, with two primary pathways dominating its clearance. psu.edunih.gov A comprehensive study identified a total of 10 metabolites from plasma, urine, and feces. psu.edunih.gov
The major metabolic pathway involves the O-deethylation of the hydroxyethyl (B10761427) side chain on the cyclopentanediol ring, which produces the active metabolite known as AR-C124910XX. psu.edunih.gov This metabolite is equipotent to the parent drug in its ability to antagonize the P2Y₁₂ receptor. nih.govpsu.edunih.gov
A second significant pathway is the N-dealkylation of the cyclopropylamino group, which results in the formation of an inactive metabolite, AR-C133913XX (also referred to as M5). psu.edunih.gov This metabolite, along with its glucuronide conjugate (M4), is a major component found in urine. psu.edunih.gov Given the structural similarities, it is highly probable that this compound undergoes analogous metabolic transformations.
| Metabolite ID | Formation Pathway | Biological Activity | Primary Location Found |
|---|---|---|---|
| AR-C124910XX | Oxidative loss of the hydroxyethyl side chain (O-deethylation) | Active (equipotent to parent) | Plasma, Feces |
| AR-C133913XX (M5) | N-dealkylation | Inactive | Urine |
| M4 | Glucuronide conjugate of AR-C133913XX | Inactive | Urine |
Computational Modeling of Biotransformation Processes
Computational, or in silico, methods are increasingly used in drug discovery to predict metabolic fate, thereby guiding the design of more stable and effective molecules. news-medical.netcreative-biolabs.com
In silico tools can predict "metabolic soft spots," which are the atoms or functional groups within a molecule most susceptible to enzymatic attack. technologynetworks.comnovartis.com For a molecule like this compound, these models would analyze the structure to identify sites prone to oxidation by CYP enzymes. Based on the known metabolism of Ticagrelor, the primary soft spots are the hydroxyethyl side chain and the N-linked cyclopropyl (B3062369) group. researchgate.netresearchgate.net Prediction algorithms analyze factors like the reactivity of C-H bonds and the accessibility of these sites to the enzyme's active center. news-medical.net By identifying these labile positions early, medicinal chemists can make structural modifications, such as deuteration, to slow down the rate of metabolism and improve the compound's pharmacokinetic profile. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. nih.gov To understand the metabolism of this compound, docking simulations would be performed with the crystal structure of CYP3A4. nih.gov These simulations would model how the compound fits within the enzyme's active site. The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the substrate and amino acid residues in the active site (e.g., Phe57, Arg105, Arg106). nih.gov The proximity and orientation of the predicted "soft spots" relative to the enzyme's catalytic heme iron atom would provide a rationale for the observed metabolic pathways. Such computational studies can corroborate in vitro findings and offer a detailed, atomistic view of the metabolic process. nih.govsid.ir
Molecular Interactions and Biochemical Investigations in Vitro
Potential Ligand-Target Interactions of Deshydroxy Amino Ticagrelor Acetonide
To understand the pharmacological potential of this compound, its direct interactions with biological targets would need to be characterized.
Given its structural relationship to Ticagrelor, a known P2Y12 receptor antagonist, initial studies would likely focus on its affinity for this and other related purinergic receptors. lgcstandards.com Radioligand binding assays are a standard method for determining the binding affinity of a compound to a receptor. In such an assay, a radiolabeled ligand with known affinity for the target receptor is competed off by the test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Table 1: Hypothetical Receptor Binding Affinity Profile for this compound
| Target Receptor | Ligand | Assay Type | Ki (nM) |
|---|---|---|---|
| P2Y12 | [³H]-MeS-ADP | Radioligand Binding | Data Not Available |
| A1 | [³H]-CCPA | Radioligand Binding | Data Not Available |
| A2A | [³H]-CGS 21680 | Radioligand Binding | Data Not Available |
This table is illustrative and does not represent actual experimental data.
The potential for this compound to modulate the activity of key enzymes would also be a critical area of investigation. For instance, Ticagrelor is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. nih.gov Therefore, assays to determine if this compound inhibits or activates CYP isoforms would be relevant.
Table 2: Hypothetical Enzyme Modulation Profile for this compound
| Enzyme | Assay Type | Effect | IC50/EC50 (µM) |
|---|---|---|---|
| CYP3A4 | Fluorometric | Inhibition | Data Not Available |
| CYP2C9 | Fluorometric | Inhibition | Data Not Available |
This table is illustrative and does not represent actual experimental data.
Investigation of Cellular Pathway Perturbations (In Vitro Cell-Based Models)
Beyond direct target binding, understanding the downstream cellular effects of this compound is crucial.
Cell-based assays would be employed to investigate the functional consequences of receptor binding or enzyme modulation. For example, if this compound interacts with the P2Y12 receptor, its effect on ADP-induced signaling pathways could be measured. This might involve quantifying changes in the levels of second messengers like cyclic AMP (cAMP) in cell lines expressing the P2Y12 receptor. A common method is the use of a competitive immunoassay to measure cAMP levels.
Cell-free systems provide a simplified environment to study direct protein-ligand interactions without the complexity of cellular processes. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be used to characterize the binding kinetics and thermodynamics of this compound with purified target proteins. These methods can provide valuable data on the association (kon) and dissociation (koff) rate constants, as well as the enthalpy and entropy of binding.
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and inherent reactivity of a molecule. For a molecule like Deshydroxy Amino Ticagrelor Acetonide, DFT methods can predict its stability, reactivity, and the nature of its electrostatic interactions, which are crucial for receptor binding. A study on Ticagrelor utilized the B3LYP/6-311++G(d,p) basis set to optimize its molecular structure and predict its properties, a similar approach would be applicable here. sid.ir
The electronic density distribution reveals regions within the molecule that are electron-rich or electron-deficient, which are fundamental to understanding its interaction with biological targets. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface, identifying sites for potential electrophilic and nucleophilic attack. sid.ir
For this compound, the MEP map would be expected to show significant negative potential (electron-rich regions) around the nitrogen atoms of the triazolopyrimidine core and the oxygen atoms of the acetonide group. These regions are likely to act as hydrogen bond acceptors. Conversely, the amino group introduced in this derivative would present a region of positive potential, capable of acting as a hydrogen bond donor. The difluorophenyl moiety, similar to that in Ticagrelor, would also contribute to the electrostatic profile, with the fluorine atoms creating localized negative potential. sid.ir These electrostatic features are critical for the molecule's orientation and binding within the P2Y12 receptor's binding pocket. nih.gov
Illustrative Data Table: Calculated Electronic Properties of this compound (Note: The following data are hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound are not publicly available.)
| Property | Predicted Value | Significance |
| Dipole Moment | ~3.5 - 4.5 D | Indicates overall molecular polarity and potential for dipole-dipole interactions. |
| HOMO Energy | ~ -6.2 eV | Relates to the molecule's capacity to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -1.5 eV | Relates to the molecule's capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. sid.ir |
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations the molecule is likely to adopt. This is achieved by systematically exploring the rotational freedom around single bonds and calculating the potential energy of each resulting conformer.
Illustrative Data Table: Relative Energies of Low-Energy Conformers (Note: The following data are hypothetical and for illustrative purposes.)
| Conformer ID | Dihedral Angle (Difluorophenyl) | Relative Energy (kcal/mol) | Population (%) |
| C1 | 65° | 0.00 | 55.3 |
| C2 | -70° | 0.25 | 30.1 |
| C3 | 175° | 1.50 | 14.6 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static modeling. nih.gov By simulating the motion of atoms and molecules, MD can explore conformational changes, interactions with the solvent, and the stability of ligand-protein complexes.
Understanding how a drug molecule behaves in a physiological environment is crucial. MD simulations can model this compound in an aqueous solvent to assess its solvation properties and dynamic stability. Ticagrelor itself is a BCS class IV drug with low solubility. jpionline.org The modifications in this derivative—replacing two hydroxyl groups with an amino group and an acetonide—would alter its polarity and hydrogen bonding capabilities, thus affecting its solubility and interactions with water molecules. Simulations would track the conformational flexibility of the molecule in solution and the stability of its solvation shell, providing data on properties like the solvent accessible surface area (SASA) and radial distribution functions.
Illustrative Data Table: Typical Parameters for an MD Simulation in Water (Note: The following data are hypothetical and for illustrative purposes.)
| Parameter | Value/Setting | Purpose |
| Force Field | AMBER / CHARMM | Describes the potential energy of the system's particles. |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| System Size | ~50,000 atoms | Ensures the solute is sufficiently isolated from periodic boundary effects. |
| Simulation Time | 100 ns | Allows for adequate sampling of conformational space. |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates conditions of constant temperature and pressure, mimicking physiological conditions. |
The primary therapeutic action of Ticagrelor analogues is their interaction with the P2Y12 receptor. nih.gov MD simulations of the this compound-P2Y12 complex are essential for understanding the mechanism of inhibition at a dynamic level. These simulations can reveal the stability of the binding pose predicted by docking, identify key and persistent intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and highlight the role of water molecules in mediating the interaction. Studies on Ticagrelor have shown that it penetrates deeply into the orthosteric binding pocket of the P2Y12 receptor. nih.gov MD simulations would clarify whether the structural changes in this compound affect this binding mode, potentially altering its affinity or residence time. Furthermore, simulations can account for the flexibility of the receptor and the influence of the surrounding lipid membrane, which has been shown to modulate ligand binding to P2Y12. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Analogues (Theoretical)
Theoretical SAR studies use computational models to correlate the structural features of a series of compounds with their biological activity. For analogues of this compound, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to predict the P2Y12 inhibitory potency of newly designed derivatives.
This process involves calculating a range of molecular descriptors for each analogue, which can be steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), or hydrophobic (e.g., LogP). These descriptors are then used to build a mathematical model (e.g., using multiple linear regression or machine learning) that relates them to experimentally determined activities. Such a model can guide the synthesis of new analogues by predicting which structural modifications are likely to enhance potency. For instance, based on experimental SAR studies of Ticagrelor derivatives, modifications to the cyclopentyl core and the triazolopyrimidine scaffold have been explored to improve properties. nih.govnih.gov A theoretical QSAR study would quantify the impact of these changes.
Illustrative Data Table: Hypothetical QSAR Descriptors and Activity (Note: The following data are hypothetical and for illustrative purposes.)
| Analogue | LogP | Molecular Surface Area (Ų) | Dipole Moment (D) | Predicted pIC50 |
| 1 (Lead) | 3.8 | 450 | 4.1 | 7.5 |
| 2 (-F) | 3.5 | 440 | 3.8 | 7.2 |
| 3 (+CH3) | 4.2 | 465 | 4.0 | 7.6 |
| 4 (-NH2) | 4.0 | 445 | 3.5 | 6.9 |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgwikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will lead to corresponding changes in their biological activities. researchgate.net
For a series of Ticagrelor analogs, including this compound, a QSAR model could be developed to predict their inhibitory activity against the P2Y12 receptor. The process involves calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. longdom.org
A statistical method, such as multiple linear regression (MLR), would then be used to build a mathematical equation linking these descriptors to the observed biological activity. longdom.org Such a model could take the general form:
Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)
This equation would allow researchers to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov The predictive power of the QSAR model is rigorously evaluated through internal and external validation techniques to ensure its robustness and reliability. researchgate.net
Below is an illustrative table of molecular descriptors that would be relevant in a hypothetical QSAR study of Ticagrelor analogs.
| Descriptor Category | Specific Descriptor | Typical Role in Activity Prediction |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, affecting membrane permeability and target binding. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing receptor fit. | |
| Topological | Molecular Weight (MW) | Describes the size of the molecule. |
| Wiener Index | A topological index that reflects molecular branching. | |
| Electronic | Dipole Moment | Quantifies the polarity of the molecule, which can be crucial for interactions. |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in interactions. | |
| Steric | Molecular Volume | Defines the three-dimensional space occupied by the molecule. |
This table is for illustrative purposes and represents the types of descriptors used in QSAR modeling.
Pharmacophore Modeling and Ligand-Based Drug Design Principles (Pre-Clinical Theoretical)
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.govcreative-biolabs.com A pharmacophore is defined as the essential spatial arrangement of steric and electronic features that a molecule must possess to interact with a specific receptor and elicit a biological response. nih.gov
In the context of this compound, a ligand-based pharmacophore model could be developed using a set of known active P2Y12 receptor antagonists. The process involves superimposing the 3D structures of these active molecules to identify common chemical features that are critical for activity. creative-biolabs.com These features typically include:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic Regions (HY)
Aromatic Rings (AR)
Positive/Negative Ionizable Centers
Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. researchgate.net For a novel derivative like this compound, its structure could be mapped onto the pharmacophore model to assess its potential fit and, by extension, its likely activity. This provides a qualitative prediction of its interaction with the target receptor before any laboratory synthesis is undertaken.
| Pharmacophoric Feature | Potential Role in P2Y12 Receptor Binding |
| Aromatic Ring | May engage in π-π stacking interactions with aromatic residues in the binding site. |
| Hydrogen Bond Acceptor | Can form crucial hydrogen bonds with donor groups on the receptor. |
| Hydrogen Bond Donor | Can interact with acceptor groups within the receptor's binding pocket. |
| Hydrophobic Group | May fit into hydrophobic pockets, contributing to binding affinity through van der Waals forces. |
This table illustrates hypothetical pharmacophoric features relevant to Ticagrelor analogs.
Prediction of ADME Parameters (In Silico)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development. researchgate.net These models use the chemical structure of a compound to forecast its pharmacokinetic behavior, helping to identify candidates with a higher probability of success in later clinical phases.
Computational Prediction of Membrane Permeability
The ability of a drug to pass through biological membranes, such as the intestinal wall, is fundamental to its oral bioavailability. Computational models can predict membrane permeability based on a molecule's physicochemical properties. nih.govnih.gov Key parameters used in these predictions include lipophilicity (LogP), polar surface area (PSA), the number of hydrogen bond donors and acceptors, and molecular size. nih.govacs.org
For this compound, its permeability could be estimated using established computational models. A high LogP value generally correlates with better passive diffusion across lipid bilayers, while a large PSA or a high number of hydrogen bond donors/acceptors can hinder permeability. acs.org These models classify compounds into categories such as low, medium, or high permeability, providing an early indication of potential absorption issues. nih.gov
| Parameter | Hypothetical Value for a Ticagrelor Analog | Predicted Permeability Class |
| LogP | 3.5 | High |
| Polar Surface Area (PSA) | 110 Ų | Medium |
| Hydrogen Bond Donors | 3 | Medium |
| Hydrogen Bond Acceptors | 8 | Medium |
| Molecular Weight | < 500 Da | High |
This table provides a hypothetical in silico permeability assessment for a compound like this compound.
In Silico Assessment of Plasma Protein Binding Potential
The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its distribution and availability to reach its target site. nih.govbiorxiv.org Only the unbound fraction of a drug is pharmacologically active. Ticagrelor is known to be highly protein-bound (>99%). wikipedia.org
In silico models predict plasma protein binding (PPB) by correlating it with physicochemical properties, most notably lipophilicity (LogP or LogD). nih.gov Highly lipophilic compounds tend to bind more extensively to the hydrophobic pockets within plasma proteins. QSAR-like models are developed using large datasets of compounds with experimentally determined PPB values. nih.govresearchgate.net
For this compound, these computational tools would calculate its LogP and other relevant descriptors to predict its percentage of protein binding. Given its structural similarity to Ticagrelor, a high PPB would be anticipated. This prediction is crucial for understanding its potential pharmacokinetic profile, as high binding can affect the drug's half-life and clearance. biorxiv.org
| Physicochemical Property | Influence on Plasma Protein Binding | Hypothetical Prediction for a Ticagrelor Analog |
| LogP | Higher LogP generally leads to higher binding. | >99% Bound |
| Acidic/Basic Nature (pKa) | The charge state at physiological pH affects binding to proteins like albumin. | High Affinity |
| Presence of Aromatic Rings | Can contribute to hydrophobic interactions with protein binding sites. | High Affinity |
This table illustrates the principles of in silico plasma protein binding prediction.
Future Research Directions and Open Questions
Development of Novel and Efficient Asymmetric Synthetic Strategies
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical manufacturing. While various stereoselective methods have been developed for key fragments of the Ticagrelor molecule, such as its chiral cyclopropane (B1198618) core and the functionalized cyclopentane (B165970) ring, dedicated research into novel and efficient asymmetric synthetic strategies for Deshydroxy Amino Ticagrelor Acetonide itself is a promising area for future exploration.
Current synthetic routes often rely on the use of chiral starting materials or auxiliaries to establish the desired stereochemistry early in the synthetic sequence. However, the development of catalytic asymmetric methods that directly introduce the chiral centers in the cyclopentane moiety of this compound could offer significant advantages in terms of atom economy, cost-effectiveness, and process efficiency. Future research could focus on the application of transition-metal catalysis, organocatalysis, or biocatalysis to achieve highly stereoselective transformations, thereby streamlining the synthesis and minimizing the formation of diastereomeric impurities.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Higher efficiency, reduced waste, potential for novel routes. | Development of novel catalysts (metal-based, organocatalysts) and reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific transformations. |
| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic methods. | Integration of biocatalytic steps into existing chemical synthesis pathways. |
Exploration of Previously Unidentified In Vitro Biological Interactions
As a close structural analog and a direct precursor to Ticagrelor, this compound presents an intriguing subject for the investigation of its own potential biological activity. While Ticagrelor's mechanism of action as a P2Y12 receptor antagonist is well-established, the in vitro pharmacological profile of its intermediates, including the acetonide-protected precursor, remains largely unknown.
Advancements in Micro-Scale Analytical Methods for Compound Profiling
The accurate detection and quantification of impurities and intermediates are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of Ticagrelor and its related substances, the development of advanced micro-scale analytical methods specifically tailored for the profiling of this compound could offer significant benefits.
Miniaturized analytical platforms, such as capillary electrophoresis and microfluidic devices, can provide higher separation efficiency, reduced sample and solvent consumption, and faster analysis times compared to conventional methods. These techniques would be particularly valuable for the at-line or in-line monitoring of the Ticagrelor synthesis process, enabling real-time control over the formation and consumption of this key intermediate. Furthermore, the development of highly sensitive and selective micro-scale methods would be instrumental in the trace-level detection and quantification of this compound as an impurity in the final drug substance.
| Analytical Technique | Potential Advantages for Profiling |
| Capillary Electrophoresis (CE) | High separation efficiency, minimal sample volume, rapid analysis. |
| Microfluidics (Lab-on-a-Chip) | High throughput, automation, integration of multiple analytical steps. |
| Hyphenated Techniques (e.g., µ-HPLC-MS) | Enhanced sensitivity and specificity for trace analysis. |
Elucidation of its Precise Role and Impact in Ticagrelor Synthesis Control
A deeper understanding of the kinetics and thermodynamics of the formation and consumption of this compound is essential for optimizing the manufacturing process. Future research should focus on detailed mechanistic studies to elucidate the reaction pathways leading to its formation and to identify any potential side reactions or degradation pathways. This knowledge will be invaluable for developing robust process analytical technology (PAT) tools for real-time monitoring and control of this critical intermediate, ultimately leading to a more efficient and reproducible synthesis of Ticagrelor.
Unexplored Derivatization for Chemical Biology Probes
Chemical biology probes are powerful tools for studying biological processes and identifying new drug targets. The unique chemical scaffold of this compound, with its reactive functional groups, presents an untapped opportunity for the design and synthesis of novel chemical probes.
By strategically modifying the structure of this intermediate, for instance, by introducing reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, it may be possible to create probes that can be used to visualize and study the interactions of Ticagrelor-related molecules within a biological system. Such probes could be instrumental in identifying the binding partners of these molecules, elucidating their mechanism of action at a molecular level, and potentially uncovering new therapeutic targets. This area of research represents a creative and potentially high-impact application for a compound that is currently viewed primarily as a synthetic intermediate.
Challenges and Opportunities in Understanding Related Complex Pharmaceutical Intermediates
The study of this compound serves as a microcosm for the broader challenges and opportunities associated with understanding complex pharmaceutical intermediates. These transient species are often present in low concentrations and may be unstable, making their isolation and characterization a significant analytical challenge.
The opportunities lie in the development and application of advanced analytical and computational tools to overcome these challenges. The integration of in-process monitoring techniques with sophisticated data analysis and modeling can provide a more comprehensive understanding of the dynamic behavior of these intermediates. A deeper knowledge of the structure-property-activity relationships of these complex molecules will not only lead to more robust and efficient manufacturing processes but also has the potential to uncover novel chemical entities with therapeutic potential. The insights gained from studying this compound can be extrapolated to the broader field of pharmaceutical process development, contributing to the design of safer, more effective, and more efficiently produced medicines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Deshydroxy Amino Ticagrelor Acetonide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of acetonide derivatives, such as Boc-DOPA(Acetonide)-OH, involves acetal-protection reactions using reagents like 2,2-dimethoxypropane with catalytic agents (e.g., CaCl₂) to shift equilibrium toward product formation . For this compound, analogous protocols may apply, with optimization steps including temperature control (e.g., 25–50°C), solvent selection (e.g., anhydrous acetone), and purification via column chromatography or recrystallization. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC to ensure intermediate stability and final product purity.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for structural confirmation. Purity assessment requires HPLC with UV detection (e.g., at 254 nm) or UPLC-MS, using C18 columns and gradient elution with acetonitrile/water mobile phases . Stability studies under varying pH, temperature, and light exposure should employ accelerated degradation protocols followed by kinetic analysis of degradation products .
Advanced Research Questions
Q. How should researchers design preclinical experiments to evaluate the pharmacokinetic (PK) properties of this compound?
- Methodological Answer : Preclinical PK studies should include:
- Dose-ranging studies : Administer escalating doses in rodent models (e.g., Sprague-Dawley rats) to determine bioavailability and linearity.
- Plasma protein binding assays : Use equilibrium dialysis or ultrafiltration to measure unbound fractions, as demonstrated for ticagrelor .
- Metabolite profiling : Employ LC-MS/MS to identify major metabolites in plasma and urine, with cross-species comparisons (rat vs. human hepatocytes).
- Tissue distribution : Radiolabeled compound tracking via scintillation counting or autoradiography.
Ensure compliance with ethical guidelines (e.g., IACUC protocols) and validate assays using internal standards (e.g deuterated analogs) .
Q. What strategies can resolve contradictory data on the antiplatelet efficacy of this compound compared to other P2Y12 inhibitors?
- Methodological Answer : Contradictions in efficacy data may arise from variations in experimental models (e.g., in vitro platelet aggregation vs. in vivo thrombosis assays). To address this:
- Standardize assays : Use light transmission aggregometry (LTA) with ADP-induced platelet activation, reporting results as % inhibition relative to baseline .
- Control for genetic polymorphisms : Genotype subjects for CYP2C19 alleles (impacting clopidogrel metabolism) to isolate compound-specific effects.
- Meta-analysis frameworks : Apply random-effects models to aggregate data from heterogeneous studies, as seen in prasugrel-ticagrelor comparisons . Sensitivity analyses should account for trial design differences (e.g., open-label vs. double-blind) and endpoint definitions (e.g., TIMI vs. BARC bleeding criteria) .
Experimental Design and Data Analysis
Q. How can researchers optimize assay conditions for measuring the binding affinity of this compound to P2Y12 receptors?
- Methodological Answer : Surface plasmon resonance (SPR) or radioligand binding assays (e.g., ³H-ticagrelor displacement) are optimal. Key steps include:
- Receptor preparation : Isolate platelet membranes or use recombinant P2Y12-expressing cell lines.
- Buffer optimization : Include 1 mM Ca²⁺/Mg²⁺ to mimic physiological conditions and 0.01% BSA to reduce nonspecific binding.
- Data fitting : Calculate Kd and Bmax using nonlinear regression (e.g., one-site competitive binding in GraphPad Prism). Validate with positive controls (e.g., ticagrelor) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use sigmoidal dose-response curves (variable slope) to estimate EC₅₀/IC₅₀ values. For non-linear kinetics, apply mixed-effects modeling (e.g., NLME in R) to handle inter-subject variability. Power analysis (α=0.05, β=0.2) should determine sample sizes for in vivo efficacy studies, referencing prior ticagrelor trials . Report 95% confidence intervals and effect sizes (Cohen’s d) for clinical relevance .
Literature and Data Reproducibility
Q. How can researchers ensure reproducibility when replicating studies on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Detailed protocols : Specify equipment models (e.g., Agilent 1260 HPLC), software versions, and raw data repositories (e.g., Zenodo).
- Chemical characterization : Report batch numbers, purity certificates, and storage conditions (e.g., -80°C under argon) for all reagents .
- Negative controls : Include vehicle-treated groups and confirm absence of endotoxins in buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
